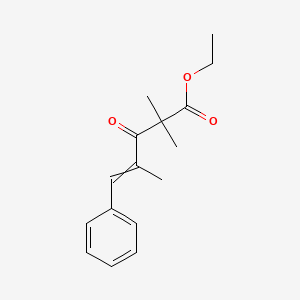

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate

Description

Properties

CAS No. |

646533-95-1 |

|---|---|

Molecular Formula |

C16H20O3 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate |

InChI |

InChI=1S/C16H20O3/c1-5-19-15(18)16(3,4)14(17)12(2)11-13-9-7-6-8-10-13/h6-11H,5H2,1-4H3 |

InChI Key |

TXZPWDHXQYWUDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C(=CC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Method

One effective method involves the use of a Grignard reagent. The general steps are as follows:

Formation of Grignard Reagent :

- React beta-bromophenylethane with magnesium in anhydrous ether (e.g., methyl tert-butyl ether) to form the Grignard reagent.

- The reaction conditions typically require a temperature range of 30 to 60 °C and can take between 1 to 12 hours for completion.

Aldol Condensation Method

Another synthetic route involves aldol condensation, which can be summarized as follows:

-

- Phenyl aldehyde is reacted with pyruvic acid in the presence of a base (e.g., potassium hydroxide) to produce 4-phenyl-2-oxo-3-butenoic acid.

Acetic Anhydride Route

This method utilizes acetic anhydride as a reagent:

-

- Starting from phenyl aldehyde, condensation with acetic anhydride leads to phenylpropionic acid ethyl ester.

Comparative Analysis of Methods

The table below summarizes key aspects of each preparation method for this compound:

| Method | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Reaction | Formation of Grignard reagent; addition | >80 | High yield; short synthesis time | Sensitive to moisture |

| Aldol Condensation | Aldol reaction; esterification; reduction | ~69 | Established method | Multiple steps |

| Acetic Anhydride Route | Condensation; further reactions | Variable | Versatile starting materials | Lower yield; more steps |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate has been studied for its potential biological activities:

-

Anti-cancer Activity :

- A study demonstrated that this compound reduces the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

-

Anti-inflammatory Effects :

- Research indicated that the compound inhibits the production of inflammatory mediators in macrophages. Results showed a significant reduction in nitric oxide production upon treatment .

Case Study 1: Anti-cancer Efficacy

In vitro studies were conducted to evaluate the anti-cancer properties of this compound against several cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines.

Case Study 2: Anti-inflammatory Mechanism

A study focused on macrophages treated with this compound:

- Methodology : Macrophages were stimulated with lipopolysaccharides (LPS) in the presence of varying concentrations of the compound.

- Results : There was a dose-dependent decrease in nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in substituent patterns, stereochemistry, or backbone modifications. Key comparisons are outlined below:

Table 1: Structural Comparison of Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate and Analogs

Reactivity and Functional Group Analysis

- Keto-Enol Tautomerism: The 3-oxo group in this compound enables keto-enol tautomerism, a feature shared with analogs like Ethyl (4E)-3-oxo-5-phenylpent-4-enoate . However, steric hindrance from the 2,2,4-trimethyl groups may suppress enolization compared to less substituted analogs.

- Electrophilic Reactivity: The α,β-unsaturated ester system (conjugated keto-ester) allows for Michael additions or Diels-Alder reactions, similar to other β-keto esters. The phenyl group at C5 enhances resonance stabilization, as seen in Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate .

Crystallographic and Conformational Studies

- Ring Puckering and Hydrogen Bonding: Analogs with flexible backbones (e.g., Ethyl (4E)-3-oxo-5-phenylpent-4-enoate) may adopt varied conformations, whereas bulky substituents in the target compound likely enforce rigid, planar geometries .

Biological Activity

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate (CAS No. 646533-95-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a phenyl group, a keto group, and an enoate moiety. Its molecular formula is , with a molecular weight of approximately 260.33 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.

| Property | Value |

|---|---|

| CAS Number | 646533-95-1 |

| Molecular Formula | C16H20O3 |

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | This compound |

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially modulating their activity. Specific studies have suggested that it could act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment.

Anti-inflammatory and Anticancer Properties

The compound has been explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways associated with cell survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in inflammatory responses or tumor growth. This inhibition could lead to a decrease in pro-inflammatory cytokines or cancer cell viability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-cancer Study : A study demonstrated that the compound reduced the viability of several cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Anti-inflammatory Activity : Another research project focused on the compound's ability to inhibit the production of inflammatory mediators in macrophages. The results indicated a significant reduction in nitric oxide production upon treatment with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.